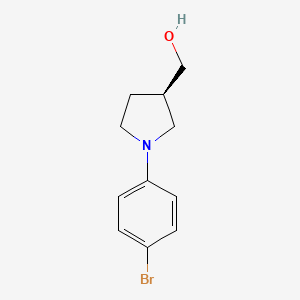
Ethyl 2-(cyclopropylmethoxy)acetate
概要
説明
Ethyl 2-(cyclopropylmethoxy)acetate, also known as ETHYL CPMO ACETATE, is a relatively new compound in the field of organic chemistry. Its molecular formula is C8H14O3 and it has a molecular weight of 158.19 g/mol .
Synthesis Analysis
The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .Molecular Structure Analysis
The ethyl 2-(2-{[2-(cyclopropylmethoxy)ethyl]amino}ethoxy)acetate molecule contains a total of 40 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
The reaction mechanism can be described as follows: Ethyl acetate molecules are adsorbed on the catalyst surface; the C−O bond in ethyl acetate is broken, resulting in the primary by-products such as CH3CH2OH and CH3CHO as well as the quick conversion of ethanol to acetaldehyde, which is released as a by-product .Physical And Chemical Properties Analysis
Ethyl 2-(cyclopropylmethoxy)acetate has a molecular weight of 158.2, a density of 1.1±0.1 g/cm3, and a boiling point of 220.9±13.0 °C at 760 mmHg .科学的研究の応用
Haematological Effects
- A study investigated the haematological effects in workers exposed to 2-Ethoxy ethyl acetate, a related compound to Ethyl 2-(cyclopropylmethoxy)acetate, revealing it as a hematological toxicant leading to anemic status in high-exposure female workers (Loh et al., 2003).
Chemical Synthesis and Reactivity
- Ethyl cyclopropylidene acetate, a closely related compound, has been used as equivalents of senecioic acid esters in aprotic double Michael reactions to produce spirocyclopropyl substituted bicyclo[2.2.2] octanes (Spitzner & Swoboda, 1986).
- The reactivity of 2-(Chloromethoxy)ethyl acetate was explored, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes (Aitken et al., 1986).
- Catalytic reductions involving Ethyl chloroacetate, a similar compound to Ethyl 2-(cyclopropylmethoxy)acetate, have been studied, yielding products like ethyl acetate, ethanol, and 1,2,3-cyclopropane tricarboxylic acid triethyl ester (Moad et al., 2002).
Biological Evaluation and Docking Analysis
- A series of compounds, including methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, were synthesized and evaluated for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) isoform, showcasing the potential medicinal applications of related chemical structures (Consalvi et al., 2015).
Other Applications
- The synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride was studied for its effects on learning and memory in mice (Jiang Jing-ai, 2006).
将来の方向性
Ethyl 2-(cyclopropylmethoxy)acetate is a relatively new compound in the field of organic chemistry, and its properties and potential applications are still being actively researched. It’s worth noting that the antibacterial activity of the synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was evaluated using two Gram-positive (Staphylococcus aureus and Bacillus cereus) and two Gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . This suggests potential future directions in the field of antibacterial research.
特性
IUPAC Name |
ethyl 2-(cyclopropylmethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIYEGHTLPXBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylmethoxy)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

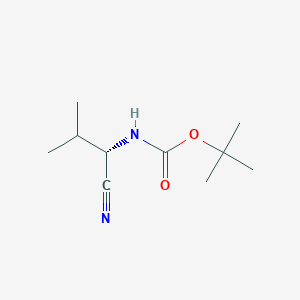
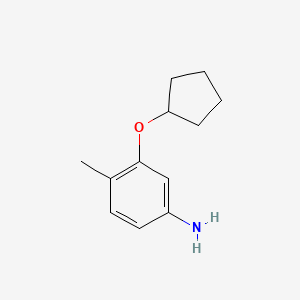
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
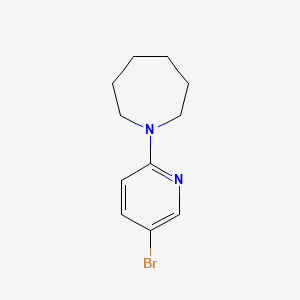
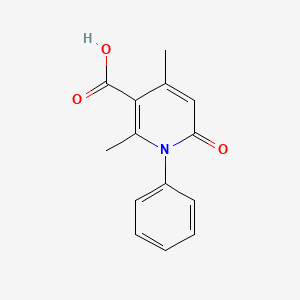
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
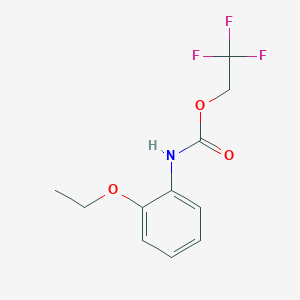
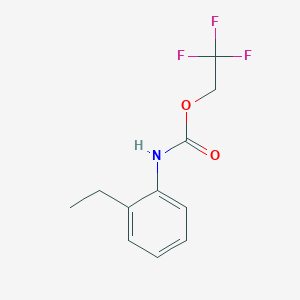
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
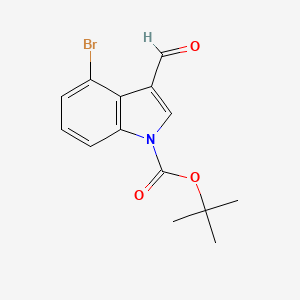
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
